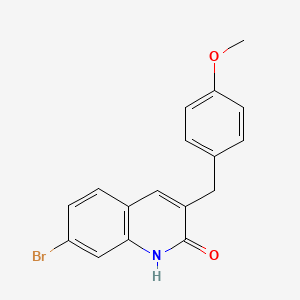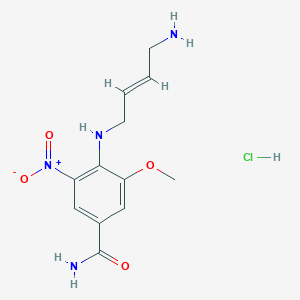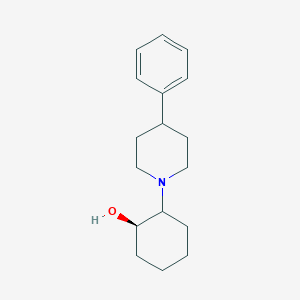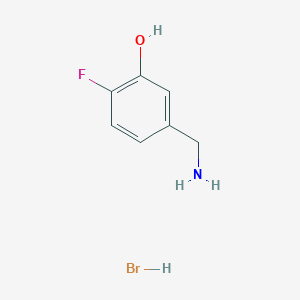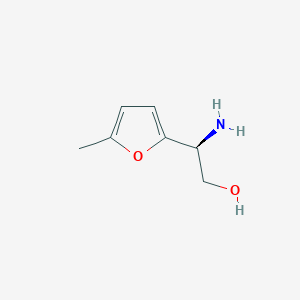
1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione is a chemical compound that belongs to the anthraquinone family. Anthraquinones are known for their diverse biological activities and are commonly found in natural products. This compound is characterized by its unique structure, which includes hydroxyl, methoxy, and methyl groups attached to an anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylanthracene-9,10-dione.
Methoxylation: The methoxy groups at the 6 and 8 positions are introduced through methoxylation reactions, which can be carried out using methanol and a suitable catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form anthracene derivatives.
Substitution: The methoxy and methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Hydroxy-2,3-dimethylanthracene-9,10-dione
- 8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione
Uniqueness
1-Hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione is unique due to the specific positions of its hydroxyl, methoxy, and methyl groups, which confer distinct chemical and biological properties compared to other anthraquinone derivatives.
Properties
CAS No. |
194731-25-4 |
|---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
1-hydroxy-6,8-dimethoxy-2,3-dimethylanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O5/c1-8-5-11-15(16(19)9(8)2)18(21)14-12(17(11)20)6-10(22-3)7-13(14)23-4/h5-7,19H,1-4H3 |
InChI Key |
RYXFQWVOTANTTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)O)C(=O)C3=C(C2=O)C=C(C=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


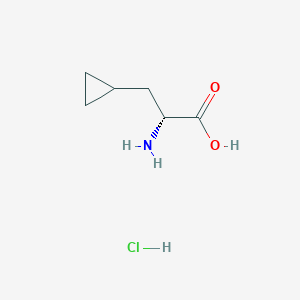
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)

![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
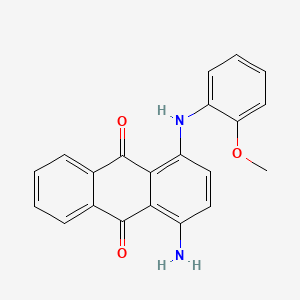
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)

